
1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide
Overview
Description
1-Acetyl-N-methyl-N-phenylpiperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as building blocks for various drugs
Preparation Methods
The synthesis of 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reductive amination of piperidine derivatives with appropriate acetyl and phenyl reagents . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste .
Chemical Reactions Analysis
1-Acetyl-N-methyl-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Acetyl-N-methyl-N-phenylpiperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and phenyl groups contribute to its binding affinity and selectivity, modulating the activity of these targets . For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites . The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
1-Acetyl-N-methyl-N-phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-phenylpiperidine-4-carboxamide: Lacks the acetyl and methyl groups, resulting in different chemical properties and biological activities.
1-acetylpiperidine-4-carboxamide: Missing the phenyl and methyl groups, which affects its binding affinity and selectivity.
N-methylpiperidine-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)17-10-8-13(9-11-17)15(19)16(2)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUNCZTAQSFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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